2-Methyloctadecane

Vue d'ensemble

Description

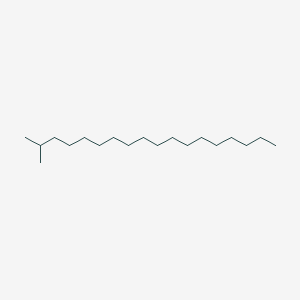

2-Methyloctadecane is a branched alkane with the molecular formula C19H40. It is a derivative of octadecane, where a methyl group is attached to the second carbon atom. This compound is known for its hydrophobic properties and is often used in various industrial applications due to its stability and non-reactive nature .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Methyloctadecane can be synthesized through several methods. One common method involves the hydrogenation of 2-methyloctadecene, which is obtained from the corresponding alcohol or aldehyde through reduction reactions. The hydrogenation process typically requires a catalyst such as palladium on carbon and is carried out under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of fatty acids or their derivatives. This process involves the use of metal catalysts and high-pressure hydrogen gas to convert unsaturated fatty acids into saturated hydrocarbons. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methyloctadecane primarily undergoes reactions typical of alkanes, such as:

Oxidation: Under controlled conditions, it can be oxidized to form alcohols, aldehydes, or carboxylic acids.

Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) in the presence of light or heat.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Substitution: Halogenation typically requires halogens like chlorine (Cl2) or bromine (Br2) and is often initiated by ultraviolet light or heat.

Major Products Formed:

Oxidation: Depending on the extent of oxidation, products can range from 2-methyloctadecanol (alcohol) to 2-methyloctadecanoic acid (carboxylic acid).

Substitution: Halogenated derivatives such as 2-chloro-2-methyloctadecane or 2-bromo-2-methyloctadecane

Applications De Recherche Scientifique

Chemical Research Applications

Gas Chromatography and Mass Spectrometry

2-Methyloctadecane serves as a reference compound in analytical chemistry, particularly in gas chromatography and mass spectrometry. Its well-defined structure allows for accurate calibration and identification of other compounds in complex mixtures. Researchers utilize it to benchmark retention times and enhance the precision of analytical results.

Lipid Metabolism Studies

In biological research, this compound is studied for its role in lipid metabolism. It acts as a model compound to understand the behavior of branched alkanes within biological systems. Studies have shown that its hydrophobic nature influences lipid bilayer dynamics, which is crucial for membrane biology and cellular processes.

Biological Applications

Drug Delivery Systems

The compound's hydrophobic characteristics make it a candidate for drug delivery applications. It can form stable emulsions, which are essential in enhancing the bioavailability of hydrophobic drugs. Research indicates that formulations incorporating this compound can improve the therapeutic efficacy of certain pharmaceuticals by facilitating their transport across biological membranes.

Industrial Applications

Lubricants and Plasticizers

In industrial settings, this compound is utilized as a lubricant due to its low volatility and excellent thermal stability. It is also employed as a plasticizer in polymer formulations, enhancing flexibility and durability without compromising the mechanical properties of the materials.

Cosmetics and Personal Care Products

The compound finds extensive use in the formulation of cosmetics and personal care products. Its emollient properties help improve skin feel and texture, making it a popular ingredient in lotions, creams, and hair products.

Case Study 1: Analytical Chemistry

A study published in Journal of Chromatography utilized this compound to establish a method for analyzing volatile organic compounds in environmental samples. The results demonstrated that using this reference compound significantly improved the accuracy of quantification for complex mixtures.

Case Study 2: Drug Formulation

In a pharmaceutical study detailed in International Journal of Pharmaceutics, researchers developed an emulsion-based drug delivery system incorporating this compound. The study found that this formulation enhanced the solubility and absorption of poorly soluble drugs compared to traditional methods.

Case Study 3: Cosmetic Formulation

A cosmetic formulation study highlighted the use of this compound as an emollient in skin creams. The findings indicated improved skin hydration and texture compared to formulations without this compound, showcasing its effectiveness in personal care products.

Mécanisme D'action

The mechanism of action of 2-Methyloctadecane is primarily related to its physical properties rather than specific biochemical interactions. Its hydrophobic nature allows it to interact with lipid membranes, potentially altering their fluidity and permeability. In industrial applications, its stability and non-reactive nature make it an ideal component in formulations where chemical inertness is desired .

Comparaison Avec Des Composés Similaires

Octadecane: A straight-chain alkane with the same molecular formula but without the methyl branching.

Disparlure: A compound with a similar carbon backbone but containing an epoxide group, used as a sex pheromone in moths.

Uniqueness: 2-Methyloctadecane is unique due to its branched structure, which imparts different physical properties compared to its straight-chain counterpart, octadecane. The branching can affect its melting and boiling points, solubility, and interaction with other molecules, making it suitable for specific applications where these properties are advantageous .

Activité Biologique

2-Methyloctadecane, a long-chain alkane with the molecular formula C19H40, is a compound that has garnered interest due to its potential biological activities. This article explores the biological properties of this compound, including its antioxidant and antimicrobial effects, as well as its applications in traditional medicine and pest control.

This compound is classified as a saturated hydrocarbon. Its structure allows it to interact with biological systems, which can lead to various biological activities. The compound is primarily derived from natural sources, including certain plant extracts and insect secretions.

Antioxidant Activity

Recent studies have evaluated the antioxidant potential of this compound. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage.

- Study Findings : In a study examining the antioxidant properties of essential oils containing this compound, it was found that these oils exhibited significant free radical scavenging activity. The specific IC50 values for the essential oils were reported, indicating their effectiveness compared to standard antioxidants like Butylated Hydroxytoluene (BHT) .

| Essential Oil | IC50 (µg/mL) | % Inhibition of Peroxidation |

|---|---|---|

| Stem Oil | 45.46 | 64.16 |

| Leaf Oil | 85.15 | 37.57 |

This data suggests that the stem oil, which contains higher concentrations of this compound, has superior antioxidant properties compared to leaf oil.

Antimicrobial Activity

The antimicrobial effects of this compound have also been studied, particularly in relation to its efficacy against various pathogens.

- Microbial Assays : In vitro studies demonstrated that extracts containing this compound exhibited strong inhibitory activity against Candida albicans and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly low, indicating potent antimicrobial activity .

| Pathogen | Zone of Inhibition (mm) | MIC (mg/mL) |

|---|---|---|

| Candida albicans | 22.2 | 0.98 |

| Escherichia coli | 8.88 | 11.2 |

These findings suggest that this compound could be a valuable component in developing natural antimicrobial agents.

Applications in Traditional Medicine

In traditional medicine, particularly in Chinese herbal remedies, compounds like this compound are often included due to their therapeutic properties. Research indicates that this compound may play a role in treating digestive issues when used in formulations derived from plants such as Caoguo (Aucklandia lappa) .

- Network Pharmacology Analysis : A study utilizing network pharmacology revealed potential targets and pathways associated with this compound's therapeutic effects, highlighting its relevance in multi-target disease treatment strategies .

Pest Control

Interestingly, this compound has also been investigated for its role in pest management. Research indicates that it can be utilized as a biopesticide due to its insecticidal properties, particularly against pests like gypsy moths .

- Case Study : The application of this compound in controlling pest populations has shown promise, suggesting its potential as an eco-friendly alternative to synthetic pesticides.

Propriétés

IUPAC Name |

2-methyloctadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3/h19H,4-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQVGSDBGJXNGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166024 | |

| Record name | Octadecane, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Ultra Scientific MSDS] | |

| Record name | 2-Methyloctadecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16216 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1560-88-9 | |

| Record name | 2-Methyloctadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1560-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecane, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecane, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.